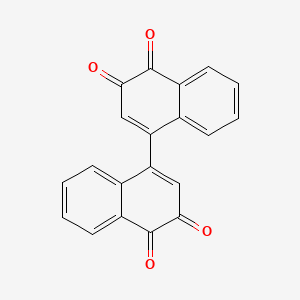
4,4'-Bi(1,2-naphthoquinone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bi(1,2-naphthoquinone) is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are characterized by their quinonoid structure, which includes a naphthalene ring system with two carbonyl groups. This compound is notable for its unique structure, which consists of two 1,2-naphthoquinone units linked at the 4-position. This linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4’-Bi(1,2-naphthoquinone) can be synthesized through the oxidative dimerization of 1,2-naphthoquinone derivatives. One method involves the electrolysis of 1,2-naphthoquinone derivatives in the presence of magnesium perchlorate as a supporting electrolyte in aqueous acetic acid. This process leads to the formation of the desired dimeric product .
Industrial Production Methods: While specific industrial production methods for 4,4’-Bi(1,2-naphthoquinone) are not extensively documented, the general approach involves large-scale oxidative coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bi(1,2-naphthoquinone) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone-aniles.
Reduction: Reductive benzoylation can convert it into benzoylester derivatives.
Substitution: It reacts with aromatic amines to yield anilino-quinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reductive agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aromatic amines are used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products:
Anilino-quinones: Formed from the reaction with aromatic amines.
Benzoylester Derivatives: Result from reductive benzoylation.
Wissenschaftliche Forschungsanwendungen
4,4’-Bi(1,2-naphthoquinone) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in redox cycling and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its quinonoid structure.
Wirkmechanismus
The mechanism of action of 4,4’-Bi(1,2-naphthoquinone) involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors such as Nrf2. Additionally, the compound can interact with molecular targets like receptor tyrosine kinases, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthoquinone: A simpler quinonoid compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K analog.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties
Uniqueness: 4,4’-Bi(1,2-naphthoquinone) is unique due to its dimeric structure, which imparts distinct chemical reactivity and biological activity compared to its monomeric counterparts. This structural uniqueness allows for a broader range of applications and interactions in various scientific fields.
Eigenschaften
CAS-Nummer |
64517-67-5 |
|---|---|
Molekularformel |
C20H10O4 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4-(3,4-dioxonaphthalen-1-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-9-15(11-5-1-3-7-13(11)19(17)23)16-10-18(22)20(24)14-8-4-2-6-12(14)16/h1-10H |
InChI-Schlüssel |
STWDPXLKJOBSQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


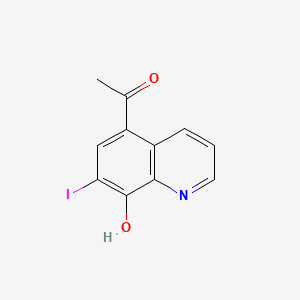
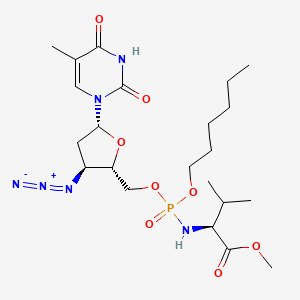

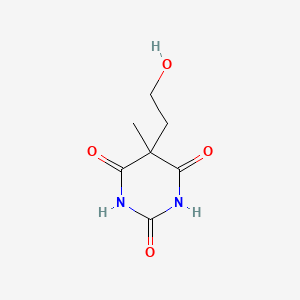
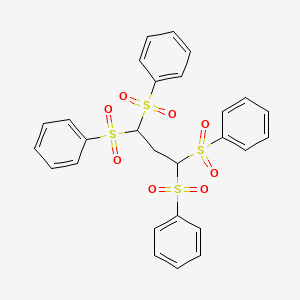
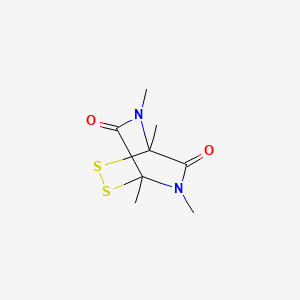
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
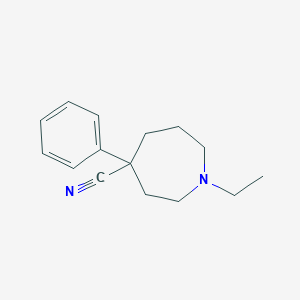
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)

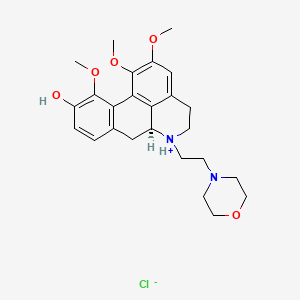
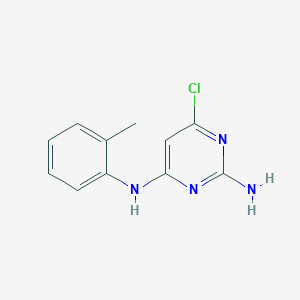

![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
